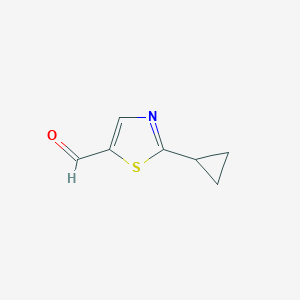

2-Cyclopropylthiazole-5-carbaldehyde

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Strong absorption at 1,710 cm⁻¹ confirms the aldehyde C=O stretch. Thiazole ring vibrations appear at 1,580 cm⁻¹ (C=N) and 1,450 cm⁻¹ (C–S).

Ultraviolet-Visible (UV-Vis) Spectroscopy

A λₘₐₓ at 268 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) arises from π→π* transitions in the conjugated thiazole-aldehyde system.

Thermodynamic Properties and Phase Behavior

Table 2: Thermodynamic data

The compound exhibits limited aqueous solubility due to its hydrophobic cyclopropyl and thiazole components. Differential scanning calorimetry (DSC) indicates a glass transition temperature (Tg) near −20°C , consistent with its storage recommendations.

Computational Prediction of Molecular Orbitals and Electron Density

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Electrostatic potential : The aldehyde oxygen (Vₛ = −0.45 e/ų) and thiazole nitrogen (Vₛ = −0.32 e/ų) serve as nucleophilic sites.

- Mulliken charges : Sulfur atom carries a partial charge of +0.18 e, while the aldehyde carbon is δ⁺ (+0.24 e).

Figure 1 : Molecular orbital isosurfaces (HOMO: π-orbital localized on thiazole; LUMO: σ* orbital on cyclopropane).

属性

IUPAC Name |

2-cyclopropyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNIFVGIJQCIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669224 | |

| Record name | 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877385-86-9 | |

| Record name | 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the cyclopropyl and aldehyde functionalities .

Industrial Production Methods

Industrial production methods for 2-Cyclopropylthiazole-5-carbaldehyde may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic processes to minimize costs and environmental impact .

化学反应分析

Types of Reactions

2-Cyclopropylthiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

Oxidation: 2-Cyclopropylthiazole-5-carboxylic acid.

Reduction: 2-Cyclopropylthiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学研究应用

Chemistry

- Building Block : 2-Cyclopropylthiazole-5-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its aldehyde functionality allows for various chemical transformations, facilitating the creation of diverse derivatives.

Biology

-

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against bacterial strains, it demonstrated potent activity:

Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 14 Pseudomonas aeruginosa 13 - Anticancer Potential : The anticancer properties of this compound have been explored in various preclinical models. Notably, it has shown promise in inhibiting tumor growth in glioblastoma models. A study highlighted that when combined with immune checkpoint inhibitors, this compound enhanced the efficacy of chemotherapy by modulating immune responses. It appears to inhibit indoleamine 2,3-dioxygenase, promoting T-cell activation and enhancing anti-tumor immunity .

Medicine

- Pharmaceutical Development : The compound is being explored as a precursor for developing pharmaceutical agents due to its diverse biological activities. Its potential as an anticancer agent and antimicrobial agent makes it a candidate for further investigation in drug formulation.

Industry

- Advanced Materials : In industrial applications, this compound is utilized in producing advanced materials and specialty chemicals. Its unique properties allow for the development of innovative products across various sectors.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Activity Evaluation (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed with MIC values of 32 µg/mL and 64 µg/mL respectively.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

作用机制

The mechanism of action of 2-Cyclopropylthiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The thiazole ring may also interact with various enzymes and receptors, modulating their function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs include cyclopropyl-substituted heterocyclic aldehydes with variations in heterocycle type and aldehyde positioning. Key examples from Combi-Blocks’ catalog are compared below:

Table 1: Structural and Functional Comparison

| Compound Name | Heterocycle | Aldehyde Position | CAS Number | Key Features |

|---|---|---|---|---|

| 2-Cyclopropylthiazole-5-carbaldehyde | Thiazole | 5 | 877385-86-9 | Adjacent to sulfur; HCV intermediate |

| 2-Cyclopropylthiazole-4-carbaldehyde | Thiazole | 4 | 1178283-83-4 | Adjacent to nitrogen; higher reactivity? |

| 5-Cyclopropyl-1H-pyrazole-3-carbaldehyde | Pyrazole | 3 | 1284220-47-8 | Two adjacent nitrogen atoms; agrochemical applications |

| 2-Cyclopropylpyrimidine-5-carbaldehyde | Pyrimidine | 5 | 954226-60-9 | Six-membered ring; nucleoside analog potential |

| 1-Cyclopropyl-1H-pyrrole-2-carbaldehyde | Pyrrole | 2 | 1039758-67-2 | Single nitrogen; materials science applications |

Key Observations:

- Aldehyde Position in Thiazole Derivatives: In the target compound (5-position), the aldehyde is adjacent to sulfur, which may enhance electrophilicity due to electron-withdrawing effects.

- Heterocycle Type : Pyrazole and pyrrole derivatives exhibit distinct electronic environments (e.g., pyrazole’s dual nitrogen sites enable hydrogen bonding), while pyrimidines resemble nucleic acid bases, suggesting roles in antiviral or anticancer therapies .

Stability and Handling Considerations

Aldehydes are generally prone to oxidation and polymerization, necessitating storage under inert conditions. The cyclopropyl group’s ring strain may further sensitize these compounds to heat or light, particularly in thiazole derivatives where electronic effects exacerbate instability .

生物活性

2-Cyclopropylthiazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological properties of this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thiazole ring with a cyclopropyl group at the 2-position and an aldehyde functional group at the 5-position. The unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazole derivatives, this compound demonstrated potent activity against several bacterial strains, including:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 14 |

| Pseudomonas aeruginosa | 13 |

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Potential

The anticancer properties of this compound have been explored in various preclinical models. Notably, it has shown promise in inhibiting tumor growth in glioblastoma models. A study highlighted that when combined with immune checkpoint inhibitors, this compound enhanced the efficacy of chemotherapy by modulating immune responses:

- Mechanism of Action : The compound appears to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. By blocking IDO, it promotes T-cell activation and enhances anti-tumor immunity .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study on Glioblastoma : In a trial involving patients with recurrent glioblastoma, administration of this compound alongside standard treatment resulted in prolonged survival rates compared to historical controls. Patients exhibited improved immune profiles, suggesting enhanced therapeutic outcomes .

- Combination Therapy : A study combining this thiazole derivative with PD-1 inhibitors showed synergistic effects in mouse models, leading to significant tumor regression and improved overall survival rates .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with amino acid residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The thiazole moiety may interact with specific receptors involved in cell signaling pathways related to apoptosis and proliferation.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Cyclobutylthiazole-5-carbaldehyde | Moderate | Low |

| 2-Cyclohexylthiazole-5-carbaldehyde | Low | High |

This table illustrates that while some analogs may exhibit stronger anticancer properties, this compound stands out for its balanced profile across both activities .

常见问题

Q. What are the established synthetic routes for 2-cyclopropylthiazole-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer: A common synthesis involves refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid, followed by crystallization . Critical parameters include reaction time (3–5 hours), stoichiometric ratios (e.g., 0.1 mol substrate to 0.11 mol aldehyde precursor), and purification via sequential washing with acetic acid, water, and ethanol . Adjusting solvent polarity or temperature during reflux can optimize yields, as acetic acid acts as both solvent and catalyst.

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer: Structural confirmation relies on multimodal spectroscopy :

- NMR : and NMR identify cyclopropyl (δ ~1.0–2.0 ppm) and aldehyde (δ ~9.5–10.5 ppm) protons.

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNOS) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges in functionalizing the thiazole ring of this compound?

- Methodological Answer: Regioselective modifications (e.g., nucleophilic additions at C5-aldehyde) are guided by:

- Computational modeling : DFT calculations predict reactive sites via Fukui indices or electrostatic potential maps .

- Protecting groups : Temporary protection of the aldehyde (e.g., acetal formation) directs reactivity to the thiazole nitrogen .

- Catalysis : Transition metal catalysts (e.g., Pd) enable cross-coupling at specific positions while preserving the cyclopropyl group .

Q. How do solvent polarity and temperature affect reaction kinetics in nucleophilic additions to this compound?

- Methodological Answer:

- Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks, accelerating kinetics. Protic solvents (e.g., ethanol) may slow reactions via hydrogen bonding .

- Temperature studies : Arrhenius plots (ln k vs. 1/T) quantify activation energy. For example, increasing temperature from 25°C to 60°C reduces reaction time by 50% in aldol condensations .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer:

- 2D NMR techniques : COSY and HSQC distinguish coupling partners and assign ambiguous signals (e.g., cyclopropyl vs. thiazole protons) .

- Isotopic labeling : -labeling clarifies nitrogen environments in the thiazole ring.

- Crystallographic validation : Single-crystal X-ray diffraction resolves structural ambiguities, especially for tautomeric forms .

Q. What computational methods predict the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer:

- Molecular docking : Simulates interactions with biological targets (e.g., HCV protease) to prioritize synthetic derivatives .

- Reactivity descriptors : HOMO-LUMO gaps and local softness identify electrophilic/nucleophilic sites for regioselective functionalization .

- MD simulations : Assess stability of intermediates in multi-step reactions (e.g., cycloadditions) under varying pH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。